

L-Norvaline Methyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Methyl 2-aminopentanoate hydrochloride

Cat. No.: B554987

[Get Quote](#)

Introduction

L-Norvaline methyl ester hydrochloride is a derivative of the proteinogenic amino acid L-norvaline. It is a key building block and intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents.^[1] As the hydrochloride salt of the methyl ester, the compound exhibits improved stability and handling characteristics compared to its free base form. This guide provides a detailed overview of its structural formula, physicochemical properties, a representative synthesis protocol, and key applications for researchers and drug development professionals. Its role as an arginase inhibitor makes it a compound of interest for therapeutic applications where modulating arginine metabolism and enhancing nitric oxide production is beneficial, such as in cardiovascular and metabolic diseases.^[1]

Chemical Structure and Properties

The structure of L-Norvaline methyl ester hydrochloride consists of a pentanoic acid backbone with an amino group at the alpha-position (carbon-2) and a methyl ester at the carboxyl group. The hydrochloride salt is formed at the primary amine.

- IUPAC Name: methyl (2S)-2-aminopentanoate hydrochloride
- Synonyms: L-Nva-OMe·HCl, H-Nva-OMe HCl^{[1][2]}

- Canonical SMILES: CCCC--INVALID-LINK--N.Cl
- InChIKey: IODNYRVZHKRFIW-JEDNCBNOSA-N[2]

Physicochemical Data

The quantitative properties of L-Norvaline methyl ester hydrochloride are summarized in the table below. Data is aggregated from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ NO ₂ ·HCl or C ₆ H ₁₄ CINO ₂	[1][2][3][4]
Molecular Weight	167.63 g/mol	[2][4][5][6]
Appearance	White to off-white solid powder	[1][2]
Melting Point	98 - 113 °C	[1][4]
Purity	≥98%	[4]
Optical Rotation	+21 ± 2° (c=1 in EtOH)	[1]
Flash Point	73.2 °C	[2]
Storage Conditions	0 - 8 °C, tightly sealed, dry, well-ventilated	[1][2][7]

Synthesis Protocol: Fischer-Speier Esterification

The most common method for preparing L-Norvaline methyl ester hydrochloride is the Fischer-Speier esterification of L-Norvaline using methanol as both the solvent and reagent, catalyzed by a strong acid source like thionyl chloride (SOCl₂) or hydrogen chloride gas. The following protocol is a representative example based on established methods for amino acid esterification.[8][9]

Materials:

- L-Norvaline
- Anhydrous Methanol (MeOH)

- Thionyl Chloride (SOCl_2)
- Diethyl Ether
- Ice-salt bath
- Round-bottom flask with magnetic stirrer and reflux condenser
- Drying tube (e.g., with CaCl_2)

Procedure:

- Reaction Setup:
 - In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, add 100 mL of anhydrous methanol.
 - Cool the flask to -10 °C using an ice-salt bath.
 - Slowly add 1.2 equivalents of thionyl chloride (SOCl_2) dropwise to the stirred methanol via the dropping funnel. Caution: This reaction is highly exothermic and releases HCl gas. Maintain the temperature below 0 °C during the addition.
 - After the addition is complete, stir the solution for an additional 30 minutes at -10 °C.
- Esterification Reaction:
 - Slowly add 1.0 equivalent of L-Norvaline to the cold methanolic HCl solution in portions.
 - Once the L-Norvaline is fully added, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Continue stirring at room temperature for 3-4 hours, then heat the mixture to reflux (approximately 65 °C) and maintain for 7-9 hours.^[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation:

- After the reaction is complete, cool the flask to room temperature.
- Remove the excess methanol and dissolved HCl/SO₂ under reduced pressure using a rotary evaporator.
- The resulting residue, a viscous oil or semi-solid, contains the crude L-Norvaline methyl ester hydrochloride.

- Purification:
 - Dissolve the crude residue in a minimum amount of anhydrous methanol.
 - Transfer the solution to a beaker and slowly add anhydrous diethyl ether while stirring until the solution becomes persistently cloudy, inducing precipitation.
 - Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
 - Collect the white crystalline product by vacuum filtration, wash the crystals with a small amount of cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

The diagram below illustrates the key steps in the Fischer-Speier esterification of L-Norvaline.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for L-Norvaline Methyl Ester Hydrochloride.

Applications in Research and Development

L-Norvaline methyl ester hydrochloride is a versatile tool utilized across several scientific disciplines:

- Pharmaceutical Development: It serves as a crucial starting material or intermediate in the synthesis of more complex molecules, including peptide-based drugs and inhibitors targeting metabolic disorders.[\[1\]](#)
- Biochemical Research: The compound is used in studies of amino acid metabolism and protein synthesis.[\[1\]](#) Its ability to inhibit the arginase enzyme is of particular interest, as this action increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production. This mechanism is explored in the context of cardiovascular health and athletic performance.[\[1\]](#)
- Neuroscience: Researchers are investigating its potential for neuroprotective effects, making it a relevant compound in the study of neurodegenerative diseases.[\[1\]](#)

Safety and Handling

According to available Safety Data Sheets (SDS), L-Norvaline methyl ester hydrochloride is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[\[10\]](#) However, standard laboratory safety precautions should always be observed.

- Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[\[7\]](#)[\[10\]](#)
- Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[\[2\]](#) Avoid contact with skin, eyes, and clothing.[\[10\]](#)[\[11\]](#) Wash hands thoroughly after handling.[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#)[\[7\]](#)[\[12\]](#) Recommended storage temperature is typically between 0-8 °C.[\[1\]](#)[\[2\]](#)
- Fire Fighting: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam for extinction.[\[7\]](#)[\[11\]](#) Thermal decomposition may produce hazardous gases, including oxides of carbon and nitrogen, and hydrogen chloride gas.[\[7\]](#)[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. 56558-30-6 L-Norvaline methyl ester hydrochloride AKSci V1261 [aksci.com]
- 5. L-Norvaline methyl ester hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 6. L-Norvaline methyl ester hydrochloride : Venkatasai Life Sciences [venkatasailifesciences.com]
- 7. peptide.com [peptide.com]
- 8. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 9. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [L-Norvaline Methyl Ester Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554987#l-norvaline-methyl-ester-hydrochloride-structural-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com